Prothrombin (18-23)

Cancer-associated thrombosis Thrombin generation biomarkers Risk stratification

Researchers probing vitamin K-dependent carboxylase often face substrate ambiguity; linear peptides fail to mimic the conformational constraints of the native prothrombin loop. Prothrombin (18-23) is a structurally defined, cyclic hexapeptide with an intramolecular disulfide bridge that accurately presents the critical trans Glu-Pro22 amide bond. Supplied at ≥95% purity (HPLC/MS), this substrate enables rigorous active-site mapping, inhibitor screening, and carboxylation assay development. Available globally with rapid shipping for R&D use.

Molecular Formula C32H47N7O15S2
Molecular Weight 833.9 g/mol
CAS No. 103658-53-3
Cat. No. B034700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthrombin (18-23)
CAS103658-53-3
SynonymsAc-Cys-Leu-Gla-Gla-Pro-Cys-NHMe
prothrombin (18-23)
Molecular FormulaC32H47N7O15S2
Molecular Weight833.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1
InChIKeyFSRRFCISZLQALP-NMTCSRCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prothrombin (18-23) Identity & Core Specifications


Prothrombin (18-23), also designated Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe [1], is a synthetic cyclic hexapeptide with a defined intramolecular disulfide bridge [2]. It corresponds precisely to residues 18–23 of the bovine and human prothrombin precursor sequence, a region critical for substrate recognition by the vitamin K-dependent carboxylase during post‑translational modification [3]. The compound has a molecular formula of C32H47N7O15S2 and a molecular weight of 833.9 g/mol . It is supplied for research use exclusively, typically at a purity of ≥95% as verified by HPLC and mass spectrometry .

Substrate Type
Synthetic cyclic hexapeptide substrate for vitamin K-dependent carboxylase
Sequence Context
Corresponds to prothrombin precursor residues 18–23; trans amide bond at Glu-Pro22
Research Use
Supports carboxylase substrate recognition and conformational mechanism studies

Prothrombin (18-23) Non-Interchangeability Evidence


Generic substitution among coagulation activation markers or vitamin K‑dependent carboxylase substrates is scientifically invalid because each analyte reports on a distinct, non‑overlapping segment of the coagulation cascade or enzyme‑substrate interaction. Prothrombin (18-23) is not an activation marker; it is a defined, conformationally constrained hexapeptide substrate used to probe the active site and stereochemical requirements of the vitamin K‑dependent carboxylase [1]. In contrast, F1+2 is a larger, 43 kDa activation fragment used as an in vivo biomarker of thrombin generation [2], and TAT represents thrombin already neutralized by antithrombin [3]. Confusing these distinct molecular entities—or substituting one peptide substrate for another without understanding its conformational and kinetic properties—will compromise assay validity and lead to irreproducible results [4]. The evidence below quantifies the specific, non‑interchangeable performance characteristics that justify the selection of Prothrombin (18-23) over its closest analogs.

Carboxylase substrate vs activation marker
Prothrombin (18-23) probes enzyme-substrate interaction; F1+2 is a thrombin generation biomarker. Confounding these endpoints may invalidate assay interpretation.
Conformational constraint difference
Cyclic disulfide bridge constrains backbone conformation absent in linear peptides; may shift substrate recognition profiles.
Assay context mismatch
F1+2 and TAT reflect in vivo coagulation activation; Prothrombin (18-23) is designed for in vitro carboxylase assays. Direct substitution may not transfer.

Head-to-Head Comparison Evidence


Superior VTE Risk Prediction with F1.2

In a systematic review of 24 studies evaluating three thrombin generation biomarkers for predicting cancer‑associated venous thromboembolism (VTE), prothrombin fragment 1.2 (F1.2) demonstrated the most pronounced association with VTE development, and its determination improved the precision of several established risk assessment scores [1]. While F1.2, TAT, and ex vivo thrombin generation were all associated with VTE, F1.2 was highlighted as a 'promising predictor' with superior prognostic utility [1].

VTE prediction ranking
Reported
F1.2: most pronounced association with VTE; TAT and ex vivo thrombin generation: less pronounced
Reported predictive endpoint context among tested markers
Systematic review of 24 studies in cancer-associated thrombosis
Cancer-associated thrombosis Thrombin generation biomarkers Risk stratification

Extended In Vivo Half-Life of F1.2

The biological half‑life of prothrombin fragment 1+2 (F1+2) is 90 minutes, which is substantially longer than that of thrombin‑antithrombin (TAT) complexes and fibrinopeptide A (FPA) [1][2]. This extended half‑life makes F1+2 'more reliable for measuring ongoing coagulation' because it persists in blood for several hours after formation, whereas TAT and FPA are cleared more rapidly [1].

Biological half-life
Class-level
~90 min (F1+2) vs shorter for TAT and FPA
Supports extended monitoring window interpretation
Class-level inference from pharmacokinetic data
Pharmacokinetics Coagulation monitoring Biomarker stability

Reduced Surgical Interference with F1.2

In a study of 48 patients undergoing prosthetic valve replacement, prothrombin fragment 1+2 (F1+2) and thrombin‑antithrombin III complex (TAT) were measured longitudinally. The investigators concluded that 'F1+2 is less affected by surgical invasion than TAT, and therefore appeared to reflect coagulability more accurately' [1]. Baseline mean values in 23 normal subjects were 1.22 ± 0.77 nmol/L for F1+2 and 1.77 ± 0.99 ng/mL for TAT [1][2].

Surgical interference
Head-to-head
F1+2: less affected by surgical invasion; TAT: more affected
Reported perioperative stability context
Prosthetic valve replacement study, 48 patients
Cardiothoracic surgery Coagulation monitoring Biomarker specificity

Conformation-Dependent Carboxylase Substrate Activity

Hexapeptide analogs of Prothrombin (18-23) are 'moderately good substrates' for vitamin K‑dependent carboxylase but do not significantly inhibit carboxylation of the linear pentapeptide substrate Phe-Leu-Glu-Glu-Leu [1]. NMR studies established that the Glu-Pro22 amide bond adopts a trans conformation in chloroform‑d, which is proposed to be essential for substrate activity [1]. This conformational requirement distinguishes Prothrombin (18-23) from simpler linear peptide substrates that lack the proline‑induced conformational constraint.

Carboxylase substrate activity
Direct comparison
Moderately good substrates; no inhibition of linear pentapeptide Phe-Leu-Glu-Glu-Leu
Supports conformational substrate mechanism studies
NMR: trans amide bond at Glu-Pro22 essential
Vitamin K‑dependent carboxylase Substrate specificity Peptide conformation

Disulfide-Constrained Cyclic Structure Advantage

Prothrombin (18-23) contains an intramolecular disulfide bridge between Cys¹⁸ and Cys²³ that constrains the peptide into a cyclic conformation [1]. This structural feature is absent in linear peptide analogs and in other prothrombin‑derived fragments lacking the disulfide bond. The cyclic conformation influences both substrate recognition by carboxylase and the epitope presented for antibody binding, as antibodies raised against F1+2 can discriminate between native prothrombin and the F1+2 fragment based on conformational epitopes [2].

Cyclic disulfide constraint
Class-level
Cys18-Cys23 disulfide bridge; cyclic hexapeptide conformation
Enables defined epitope and conformation studies
Linear analogs lack disulfide constraint
Peptide chemistry Immunoassay development Conformational epitopes

Validated Research & Application Scenarios


Cancer-Associated VTE Risk Prediction

Prothrombin fragment 1.2 (F1.2) measurement is indicated for integration into cancer‑associated VTE risk assessment scores. A systematic review of 24 studies confirmed that F1.2 exhibits the 'most pronounced' association with VTE development among three evaluated thrombin generation markers and improves the precision of established risk scores [1]. Researchers developing or validating VTE prediction models in oncology cohorts should prioritize F1.2 over TAT or ex vivo thrombin generation assays.

Post-Surgical Coagulation Monitoring

In studies of prosthetic valve replacement, F1.2 demonstrated reduced susceptibility to surgical interference compared to TAT, providing a more accurate reflection of true coagulability in the perioperative period [1]. F1.2 levels in healthy subjects are established at 1.22 ± 0.77 nmol/L, providing a baseline for postoperative comparison [2]. This application is directly supported by the head‑to‑head comparison evidence showing F1.2's superior resistance to surgical artifact [1].

Carboxylase Substrate Specificity Studies

Prothrombin (18-23) serves as a defined, cyclic hexapeptide substrate for investigating the conformational requirements of vitamin K‑dependent carboxylase. NMR studies have established that the Glu-Pro²² amide bond adopts a trans conformation essential for substrate recognition, a property not shared by linear pentapeptide substrates such as Phe-Leu-Glu-Glu-Leu [1]. This compound is therefore appropriate for studies probing the role of peptide backbone conformation in enzyme‑substrate interactions and for evaluating new carboxylase inhibitors [1].

Anticoagulant Therapy Monitoring

F1.2 levels correlate inversely with INR in patients on oral anticoagulant therapy, with significant reduction observed even at INR < 2.0 (0.56 nM/L; p = 0.0005) [1]. The 90‑minute half‑life of F1.2 provides an extended detection window for assessing thrombin generation dynamics during anticoagulant initiation and maintenance [2][3]. This application leverages the pharmacokinetic advantage of F1.2 over shorter‑lived markers such as TAT and FPA [2].

Application
Selection Property
Validation Focus
Cancer thrombosis risk model research
Thrombin generation marker ranking
Predictive model endpoint validation
Perioperative coagulation research
Surgical artifact resistance profile
Coagulability monitoring endpoint review
Carboxylase substrate specificity studies
Conformationally constrained cyclic substrate
Enzyme-substrate interaction assay
Anticoagulant therapy research model
Extended half-life monitoring window
Thrombin generation dynamics assessment

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